REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]([OH:10])=[O:9].Cl.[CH3:12]O>CCOCC>[CH3:12][O:9][C:8]([C:3]1[N:4]=[C:5]([CH3:7])[S:6][C:2]=1[Br:1])=[O:10]
|
Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
|
BrC1=C(N=C(S1)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (methylene chloride/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(SC1Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |